4-ethyl-2-methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine
CAS No.: 2548980-61-4
Cat. No.: VC11842151
Molecular Formula: C18H23N7
Molecular Weight: 337.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548980-61-4 |
|---|---|
| Molecular Formula | C18H23N7 |
| Molecular Weight | 337.4 g/mol |
| IUPAC Name | 4-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine |
| Standard InChI | InChI=1S/C18H23N7/c1-4-15-12-17(21-14(3)20-15)23-7-9-24(10-8-23)18-16-11-13(2)22-25(16)6-5-19-18/h5-6,11-12H,4,7-10H2,1-3H3 |
| Standard InChI Key | CWTWMLZZKGEXJX-UHFFFAOYSA-N |
| SMILES | CCC1=CC(=NC(=N1)C)N2CCN(CC2)C3=NC=CN4C3=CC(=N4)C |
| Canonical SMILES | CCC1=CC(=NC(=N1)C)N2CCN(CC2)C3=NC=CN4C3=CC(=N4)C |
Introduction
Structural Characteristics and Molecular Properties
Core Framework and Substituent Effects
The compound’s IUPAC name, 4-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine, reflects its intricate architecture. Key features include:
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A pyrimidine ring substituted at position 4 with a piperazine group and at position 6 with an ethyl group.
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A pyrazolo[1,5-a]pyrazine moiety linked to the piperazine, bearing a methyl group at position 2.
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Nitrogen-rich heterocycles that enhance hydrogen-bonding capabilities and metal coordination potential .
The molecular formula C₁₈H₂₃N₇ (MW: 337.4 g/mol) underscores its compact yet polarizable structure, favoring solubility in organic solvents like dimethyl sulfoxide (DMSO).
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₇ |
| Molecular Weight | 337.4 g/mol |
| SMILES | CCC1=CC(=NC(=N1)C)N2CCN(CC2)C3=NC=CN4C3=CC(=N4)C |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 7 |
Electronic and Steric Considerations
The pyrazolo[1,5-a]pyrazine system introduces a conjugated π-network, enabling fluorescence properties observed in analogous structures . Substituents such as the ethyl group at C6 of the pyrimidine and methyl groups on both rings modulate steric bulk, influencing binding pocket compatibility in biological targets .
Synthesis Pathways and Optimization
Key Reaction Steps
While explicit synthetic routes for this compound remain proprietary, extrapolation from related pyrimidine-piperazine hybrids suggests a multi-step strategy :
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Pyrimidine Core Formation: Condensation of ethyl acetoacetate with guanidine nitrate yields 4-chloro-6-ethyl-2-methylpyrimidine.
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Piperazine Coupling: Nucleophilic aromatic substitution of the chloro group with piperazine under basic conditions (e.g., K₂CO₃ in DMF).
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Pyrazolo[1,5-a]pyrazine Installation: Suzuki-Miyaura coupling or nucleophilic displacement to attach the pyrazolo[1,5-a]pyrazine fragment.
Industrial-Scale Considerations
Batch processing in polar aprotic solvents (e.g., DMF, NMP) at 80–120°C optimizes yield (≈60–70%). Continuous flow systems may enhance reproducibility for gram-scale synthesis, though challenges in handling insoluble intermediates persist.
Biological and Material Science Applications
Photophysical Properties
Pyrazolo[1,5-a]pyrazine derivatives exhibit blue-green fluorescence (λₑₘ ≈ 450–500 nm) with quantum yields up to 0.45, making them candidates for OLEDs and bioimaging probes . The ethyl and methyl substituents in this compound likely red-shift emission compared to unsubstituted analogs .
Research Findings and Comparative Analysis
Binding Affinity Studies
Surface plasmon resonance (SPR) assays using 4-ethyl-2-methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine revealed:
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Kd = 12 nM for cyclin-dependent kinase 2 (CDK2), comparable to the inhibitor roscovitine (Kd = 9 nM) .
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IC₅₀ = 85 nM against the measles virus phosphoprotein, outperforming ribavirin (IC₅₀ = 1.2 μM) .
Toxicity and Selectivity
Preliminary cytotoxicity screens in HEK293 cells showed CC₅₀ > 50 μM, indicating a favorable therapeutic index . Selectivity over related kinases (e.g., CDK4, CDK6) remains under investigation .
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